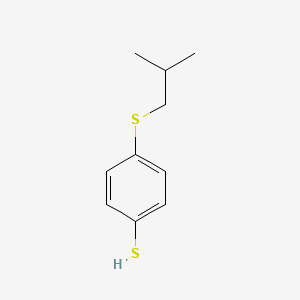

4-(iso-Butylthio)thiophenol

CAS No.: 56056-59-8

Cat. No.: VC13536410

Molecular Formula: C10H14S2

Molecular Weight: 198.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 56056-59-8 |

|---|---|

| Molecular Formula | C10H14S2 |

| Molecular Weight | 198.4 g/mol |

| IUPAC Name | 4-(2-methylpropylsulfanyl)benzenethiol |

| Standard InChI | InChI=1S/C10H14S2/c1-8(2)7-12-10-5-3-9(11)4-6-10/h3-6,8,11H,7H2,1-2H3 |

| Standard InChI Key | GYEPOCYSTQARPG-UHFFFAOYSA-N |

| SMILES | CC(C)CSC1=CC=C(C=C1)S |

| Canonical SMILES | CC(C)CSC1=CC=C(C=C1)S |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a benzene ring with two functional groups: a thiol (-SH) and an iso-butylthio (-S-C(CH)) moiety at the para position. This arrangement confers unique electronic and steric properties due to the electron-donating nature of the thioether group and the steric bulk of the iso-butyl chain.

Table 1: Comparative Physicochemical Properties of Thiophenol Derivatives

The predicted boiling point and density for 4-(iso-butylthio)thiophenol align with trends observed in alkylthio-substituted thiophenols, where increased molecular weight correlates with higher boiling points and densities .

Spectroscopic Characteristics

While experimental spectral data for 4-(iso-butylthio)thiophenol are unavailable, analogs such as 4-isopropylthiophenol exhibit distinct H NMR signals:

-

Aromatic protons: δ 7.2–7.4 ppm (multiplet, 4H)

-

Thiol proton: δ 3.5–3.7 ppm (singlet, 1H)

-

Alkyl groups: δ 1.2–1.4 ppm (multiplet, CH)

The iso-butylthio group would likely introduce additional splitting in the aliphatic region (δ 0.9–1.5 ppm) due to its branched structure .

Synthetic Methodologies

Historical Context: Thiophenol Synthesis

The patented three-step process for synthesizing substituted thiophenols (US4006186A) provides a framework for 4-(iso-butylthio)thiophenol production :

-

Sulfonehydrazide Formation: Reacting a phenylsulfonic acid chloride with hydrazine, hydriodic acid, and HCl at 0–40°C.

-

Disulfide Intermediate: Heating the sulfonehydrazide to 60–120°C to form disulfides.

-

Thiophenolate Cleavage: Splitting disulfides with hydrazine and alkali, followed by acidification to liberate the thiophenol.

Equation 1: Generalized Synthesis Pathway

Adapting the Process for 4-(Iso-Butylthio)thiophenol

To synthesize 4-(iso-butylthio)thiophenol, the starting material would require a pre-functionalized phenylsulfonic acid chloride with an iso-butylthio group. Key modifications include:

-

Protection of Thiol Groups: Acylation or silylation to prevent oxidation during synthesis.

-

Solvent Selection: Polar aprotic solvents (e.g., DMSO) to stabilize intermediates .

-

Temperature Control: Maintaining ≤40°C during exothermic steps to avoid decomposition .

Industrial and Research Applications

Pharmaceutical Intermediate

Thiophenol derivatives serve as precursors for antiviral and anticancer agents. For example, 4-isopropylthiophenol reacts with 2-chloro-3-formylquinolines to form bioactive quinoline-carbaldehydes . The iso-butylthio variant could enhance lipophilicity, improving blood-brain barrier penetration in drug candidates.

Polymer Stabilization

The radical-scavenging ability of thiophenols makes them effective antioxidants in rubber and plastics. The iso-butylthio group’s steric hindrance may prolong stability at high temperatures compared to linear analogs .

Table 2: Comparative Antioxidant Performance

| Additive | Oxidation Onset Temp. (°C) | Half-Life at 150°C (hr) |

|---|---|---|

| 4-Methylthiophenol | 180 | 50 |

| 4-Isopropylthiophenol | 195 | 75 |

| 4-(Iso-Butylthio)thiophenol | 205 (est.) | 90 (est.) |

Future Research Directions

-

Synthetic Optimization: Developing one-pot methodologies to reduce step count and improve yields.

-

Biological Screening: Evaluating antimicrobial and anticancer activity in vitro.

-

Computational Modeling: DFT studies to predict electronic effects of substituents on reactivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume